4-Bromo-3-chlorobenzeneethanamine
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Overview
Description
2-(4-bromo-3-chlorophenyl)ethan-1-amine is an organic compound with the molecular formula C8H10BrClN It is a derivative of phenethylamine, where the phenyl ring is substituted with bromine and chlorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromo-3-chlorophenyl)ethan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with 4-bromo-3-chlorobenzaldehyde.
Reduction: The aldehyde group is reduced to the corresponding alcohol using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Amination: The alcohol is then converted to the amine via a substitution reaction with ammonia or an amine source under appropriate conditions, often using a catalyst.
Industrial Production Methods
In an industrial setting, the production of 2-(4-bromo-3-chlorophenyl)ethan-1-amine may involve similar steps but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts and solvents are chosen to minimize environmental impact and reduce costs.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromo-3-chlorophenyl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding nitroso or nitro compound.
Reduction: The bromine and chlorine substituents can be reduced under specific conditions.
Substitution: The halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are often employed.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Dehalogenated products.
Substitution: Compounds with new functional groups replacing the halogens.
Scientific Research Applications
2-(4-bromo-3-chlorophenyl)ethan-1-amine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological pathways.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Investigated for its potential effects on biological systems, including its interaction with receptors and enzymes.
Industrial Applications: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-bromo-3-chlorophenyl)ethan-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The presence of bromine and chlorine atoms can influence its binding affinity and selectivity. The compound may modulate the activity of neurotransmitter systems or other biological pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-bromophenyl)ethan-1-amine
- 2-(3-chlorophenyl)ethan-1-amine
- 2-(4-chlorophenyl)ethan-1-amine
Uniqueness
2-(4-bromo-3-chlorophenyl)ethan-1-amine is unique due to the presence of both bromine and chlorine substituents on the phenyl ring This dual substitution can result in distinct chemical and biological properties compared to compounds with only one halogen substituent
Properties
Molecular Formula |
C8H9BrClN |
---|---|
Molecular Weight |
234.52 g/mol |
IUPAC Name |
2-(4-bromo-3-chlorophenyl)ethanamine |
InChI |
InChI=1S/C8H9BrClN/c9-7-2-1-6(3-4-11)5-8(7)10/h1-2,5H,3-4,11H2 |
InChI Key |
PZUNBCNQSGQENT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CCN)Cl)Br |
Origin of Product |
United States |
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